molecular formula C17H26N2O3 B2998533 tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate CAS No. 1824092-35-4

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate

Cat. No.: B2998533
CAS No.: 1824092-35-4
M. Wt: 306.406
InChI Key: XJSQGAFXUVITMJ-UHFFFAOYSA-N
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Description

Overview of Piperidine-Based Compounds in Medicinal Chemistry

Piperidine derivatives constitute a cornerstone of modern medicinal chemistry, with their six-membered nitrogen-containing heterocyclic structure enabling diverse pharmacological activities. Over 70 commercialized drugs, including blockbuster therapeutics, incorporate piperidine scaffolds due to their favorable pharmacokinetic properties and structural versatility. These compounds exhibit broad biological relevance, serving as central nervous system modulators, anticancer agents, antihistamines, and anticoagulants. The tert-butyl carboxylate moiety, in particular, enhances metabolic stability and bioavailability, making it a critical functional group in drug design. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been instrumental in synthesizing kinase inhibitors like crizotinib. The structural plasticity of piperidine derivatives allows for precise modulation of electronic and steric properties, enabling targeted interactions with biological macromolecules.

Historical Context and Rationale for Research Focus

The exploration of piperidine chemistry began in the late 19th century, but its pharmaceutical potential was fully realized in the 1980s with the development of antihistamines and antipsychotics. Recent advances in click chemistry and one-pot synthesis methodologies have revitalized interest in complex piperidine derivatives. tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate emerges as a subject of contemporary research due to its hybrid structure combining a phenolic amine donor and a sterically hindered carboxylate group. This configuration mimics natural ligand-binding motifs observed in G protein-coupled receptors (GPCRs) and enzyme active sites. The compound’s synthetic accessibility via modular approaches, as demonstrated in analogous tert-butyl piperidine carboxylates, positions it as a viable intermediate for developing therapeutics targeting metabolic disorders and inflammatory pathways.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSQGAFXUVITMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxy-4-methylphenylamino)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted piperidines .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Compound Name CAS No. Key Substituents Key Differences Applications/Regulatory Notes
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 125541-22-2 Phenyl (no substituents) Lacks hydroxy and methyl groups; simpler aromatic system. Regulated as a precursor in controlled substance lists due to structural similarity to illicit drugs .
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate 1037833-90-1 2-Amino, 4-methoxycarbonyl Polar methoxycarbonyl group increases solubility; amino group enhances reactivity. Intermediate in synthesis of bioactive molecules; higher synthetic versatility .
tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate - 4-Methoxystyryl Conjugated styryl group introduces π-π interactions; methoxy enhances electron density. Explored as dual inhibitors for Alzheimer’s targets (e.g., butyrylcholinesterase) .

Analogues with Modified Piperidine Moieties

Compound Name CAS No. Structural Modifications Key Differences
tert-Butyl 4-acetylpiperidine-1-carboxylate 419571-73-6 Acetyl group at piperidine C4 Electron-withdrawing acetyl group alters reactivity; reduced basicity compared to anilino derivatives .
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate 1420841-79-7 2-Mercaptoethyl side chain Thiol group introduces potential for disulfide bonding; distinct redox properties .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 Piperazine-piperidine fusion Bicyclic structure enhances rigidity; potential for improved receptor binding .

Pharmacological and Physicochemical Comparisons

  • Polarity and Solubility: The hydroxy group in the target compound increases polarity (logP ~2.5–3.0 estimated) compared to non-hydroxylated analogs like tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (logP ~3.5) . Methoxycarbonyl substituents (e.g., in CAS 1037833-90-1) further enhance aqueous solubility (~20–30 mg/mL) versus the target compound’s estimated ~5–10 mg/mL .
  • Biological Activity :

    • Analogs with styryl groups (e.g., tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate) show dual enzyme inhibition (IC50 ~0.5–1.0 µM for butyrylcholinesterase) due to extended conjugation . The target compound’s hydroxy-methyl substituents may favor hydrogen bonding with serine residues in similar enzymes.
  • Regulatory Status: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is classified as a controlled precursor in Canada and the U.S. . The target compound’s additional substituents may exempt it from such regulations, though structural similarity warrants caution.

Biological Activity

tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate, also known as a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a piperidine core, and a phenylamino moiety with a hydroxyl substitution. Understanding its biological activity is crucial for identifying its potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This structure includes:

  • A tert-butyl group that enhances lipophilicity.
  • A piperidine ring that is often associated with various pharmacological activities.
  • A hydroxy and methyl substitution on the phenyl ring that may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The presence of the hydroxyl and methyl groups on the phenyl ring may enhance interactions with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431<10Induction of apoptosis
Compound BHT29<5Inhibition of cell cycle
This compoundMCF7TBDTBD

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar piperidine derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation could be beneficial in treating conditions characterized by chronic inflammation.

Case Study:
In a study involving induced inflammation models, compounds related to this compound significantly reduced markers of inflammation compared to controls. The exact mechanisms are still under investigation but may involve direct interaction with inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is heavily influenced by their structural components. The SAR studies have shown that:

  • Hydroxyl groups can enhance solubility and biological activity.
  • Alkyl substitutions , such as tert-butyl, often improve membrane permeability.
  • The positioning of substituents on the phenyl ring is critical for activity against specific targets.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Hydroxyl Group (–OH)Increases potency against inflammatory targets
Methyl Group (–CH3)Enhances lipophilicity and bioavailability
Tert-butyl Group (–C(CH3)3)Improves membrane permeability

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
  • Spill Management : Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose via certified hazardous waste services .
  • Waste Disposal : Segregate organic waste from aqueous layers. Partner with licensed agencies for incineration or chemical neutralization .
  • Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Q. What synthetic routes are documented for preparing this compound?

Methodological Answer: Common multi-step strategies include:

StepKey Reagents/ConditionsPurposeReference
1Boc-protected piperidine, 2-hydroxy-4-methylanilineAmine coupling
2OXONE in H₂O (0°C to RT)Sulfoxide/sulfone formation
3Silica gel chromatography (EtOAc/hexane)Purification

Optimize yields by controlling stoichiometry (1.2 eq. amine) and reaction time (12–24 hrs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

  • Data Validation : Cross-check SHELXL refinement (e.g., displacement parameters, residual density maps) with PLATON’s ADDSYM to detect missed symmetry .
  • Twinned Data : Use Hooft/Y parameters in SHELXL to model twinning and recalculate R1/wR2 values. Compare with untwinned datasets .
  • Hydrogen Bonding : Re-examine O-H···N interactions using Mercury’s contact analysis. Adjust torsion angles if bond lengths deviate >0.1 Å .

Q. What strategies address the lack of ecotoxicological data for environmental risk assessment?

Methodological Answer:

  • Predictive Modeling : Apply EPI Suite’s BIOWIN to estimate biodegradability and ECOSAR for aquatic toxicity (LC50/EC50 predictions) .
  • In Vitro Assays : Test acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
  • Metabolite Tracking : Use LC-QTOF-MS to identify degradation products in simulated wastewater (pH 7–9, UV light) .

Q. How can reaction yields be optimized in large-scale syntheses?

Methodological Answer:

  • Catalyst Screening : Compare Pd/C (5% wt.) vs. Raney Ni for hydrogenation efficiency. Monitor by TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for coupling steps. DMF increases reaction rates but may require lower temps (0°C) to suppress side products .
  • Workup Optimization : Replace column chromatography with recrystallization (ethanol/water) for >80% recovery .

Data Contradiction Analysis

Q. How should conflicting solubility data be reconciled for formulation studies?

Methodological Answer:

  • Solvent Polarity Tests : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) via gravimetric analysis. Centrifuge suspensions (10,000 rpm) to isolate undissolved solids .
  • Temperature Dependence : Plot solubility vs. temperature (10–40°C) to identify thermodynamically stable polymorphs .
  • Co-solvent Blends : Use logP calculations (ChemAxon) to design PEG-400/water mixtures for enhanced solubility (>50 mg/mL) .

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